4-Methylisothiazolidine 1,1-dioxide

Description

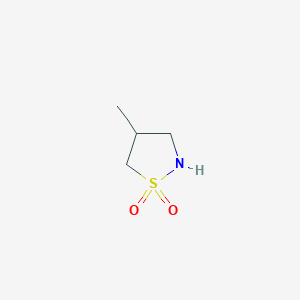

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-4-2-5-8(6,7)3-4/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJNXUAJQNBXKSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNS(=O)(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89211-22-3 | |

| Record name | 4-methylisothiazolidine 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Structural Characterization of 4 Methylisothiazolidine 1,1 Dioxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 4-Methylisothiazolidine 1,1-dioxide

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would provide crucial information about the number of different types of protons, their electronic environments, and their proximity to neighboring protons in the this compound molecule. The expected spectrum would show distinct signals for the methyl group protons, the methine proton at the 4-position, and the methylene (B1212753) protons on the isothiazolidine (B1259544) ring. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) would be instrumental in assigning each proton to its specific location.

Hypothetical ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (Hz) |

| CH₃ (Methyl group) | 1.2 - 1.5 | Doublet | ~7 |

| H-4 (Methine) | 3.0 - 3.5 | Multiplet | - |

| CH₂ (Ring Methylene) | 3.2 - 3.8 | Multiplet | - |

| NH | 4.0 - 5.0 | Broad Singlet | - |

Note: This is a hypothetical data table based on known chemical shift ranges for similar functional groups.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would indicate the type of carbon (e.g., methyl, methylene, methine) and the nature of its bonding.

Hypothetical ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| CH₃ (Methyl group) | 15 - 25 |

| C-4 (Methine) | 40 - 50 |

| C-5 (Methylene) | 50 - 60 |

| C-3 (Methylene) | 55 - 65 |

Note: This is a hypothetical data table based on known chemical shift ranges for similar functional groups.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Confirmation

To definitively establish the connectivity of atoms within the this compound molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling correlations, confirming which protons are adjacent to each other. For instance, a cross-peak between the methyl protons and the H-4 methine proton would be expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to unambiguously assign each proton signal to its corresponding carbon signal in the ¹H and ¹³C NMR spectra, respectively.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of this compound, along with a series of fragment ion peaks. The analysis of these fragment ions would provide valuable structural information.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a softer ionization technique that typically results in less fragmentation than EI-MS. It is particularly useful for polar molecules and often produces a prominent protonated molecule peak ([M+H]⁺) or other adducts (e.g., [M+Na]⁺). This technique would be ideal for accurately determining the molecular weight of this compound.

Predicted Mass Spectrometry Data for this compound (C₄H₉NO₂S):

| Ion/Adduct | Predicted m/z |

| [M+H]⁺ | 136.0427 |

| [M+Na]⁺ | 158.0246 |

Note: This data is based on predicted values and not experimental results.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. For this compound, while experimental HRMS data is not widely available in the public domain, theoretical data can be derived from its chemical formula, C₄H₉NO₂S.

The monoisotopic mass of this compound is calculated to be 135.0354 Da. This value is fundamental for its identification in a high-resolution mass spectrum. In a typical HRMS analysis using electrospray ionization (ESI), the compound would be expected to be observed as a protonated molecule, [M+H]⁺, with a calculated m/z of 136.0427. Other potential adducts, such as the sodium adduct [M+Na]⁺ (m/z 158.0246) or the potassium adduct [M+K]⁺ (m/z 174.0065), may also be detected depending on the experimental conditions. The high precision of HRMS would allow for the differentiation of this compound from other compounds with the same nominal mass but different elemental compositions.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Chemical Formula | Calculated m/z |

| [M]⁺ | C₄H₉NO₂S⁺ | 135.0354 |

| [M+H]⁺ | C₄H₁₀NO₂S⁺ | 136.0427 |

| [M+Na]⁺ | C₄H₉NNaO₂S⁺ | 158.0246 |

| [M+K]⁺ | C₄H₉KNO₂S⁺ | 174.0065 |

Infrared (IR) Spectroscopy for Functional Group Identification in this compound

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. An IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its structural features.

The most prominent feature would be the strong absorption bands associated with the sulfone group (SO₂). Asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The presence of a secondary amine (N-H) within the isothiazolidine ring would likely produce a stretching vibration in the range of 3350-3310 cm⁻¹. Additionally, C-H stretching vibrations from the methyl and methylene groups would be observed around 2960-2850 cm⁻¹. C-N and C-S stretching vibrations would also be present but are generally weaker and can be found in the fingerprint region of the spectrum.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination of this compound (if crystalline)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

For this compound, a single-crystal X-ray diffraction analysis would reveal the exact conformation of the five-membered isothiazolidine ring and the geometry of the sulfone group. It would also elucidate the position of the methyl group at the C4 position. If the compound is chiral, which would be the case for a specific enantiomer, the absolute configuration (R or S) could be determined.

As of the current literature survey, there are no published reports on the single-crystal X-ray structure of this compound. Therefore, detailed crystallographic data such as unit cell dimensions, space group, and atomic coordinates are not available.

Chemical Reactivity and Transformation of 4 Methylisothiazolidine 1,1 Dioxide

Nucleophilic Substitution Reactions Involving the Isothiazolidine (B1259544) Ring Nitrogen

The nitrogen atom of the isothiazolidine ring in 4-Methylisothiazolidine 1,1-dioxide can act as a nucleophile, participating in various substitution reactions. This reactivity is fundamental for the introduction of diverse substituents at the N2 position, thereby modifying the compound's properties for various applications.

One of the most common reactions is N-alkylation . In this reaction, the nitrogen atom attacks an alkyl halide or another suitable electrophile, leading to the formation of N-substituted derivatives. For instance, vinyl sulfonamides possessing an unsubstituted NH functionality can be alkylated with reagents like methyl iodide (MeI) or methoxymethyl chloride (MOMCl) before a subsequent cyclization step to form the isothiazolidine ring. ucsb.edu The use of a strong base, such as sodium hydride (NaH), is often employed to deprotonate the nitrogen, enhancing its nucleophilicity.

Another significant nucleophilic substitution is the aza-Michael reaction . This conjugate addition reaction involves the addition of the isothiazolidine nitrogen to an activated alkene. This strategy has been utilized in the synthesis of libraries of triazole-containing isothiazolidine 1,1-dioxides. In a one-pot, multi-component protocol, a core dihydroisothiazole (B14293150) 1,1-dioxide scaffold can be subjected to a click reaction followed by an aza-Michael addition with an array of amines. masterorganicchemistry.com

The table below summarizes representative nucleophilic substitution reactions involving the isothiazolidine ring nitrogen.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | MeI or MOMCl, NaH | N-Alkyl/N-MOM protected isothiazolidine 1,1-dioxides | ucsb.edu |

| Aza-Michael Addition | Amines, DBU, EtOH, 60°C | N-Substituted isothiazolidine 1,1-dioxides | masterorganicchemistry.com |

Electrophilic Reactions of the this compound System

The this compound system can also undergo electrophilic reactions, primarily at the carbon atoms of the ring. The presence of the electron-withdrawing sulfone group makes the adjacent protons acidic, allowing for the formation of an enolate or a related carbanionic species under basic conditions. This enolate can then react with various electrophiles.

The acidity of the α-protons to the sulfonyl group facilitates alkylation at the carbon atom . Upon treatment with a strong base like lithium diisopropylamide (LDA), an enolate can be formed, which then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction. nih.gov This allows for the introduction of alkyl groups at the carbon adjacent to the sulfur atom. The regioselectivity of this reaction is influenced by the substitution pattern of the ring. For unsymmetrical ketones, kinetic or thermodynamic enolates can be selectively formed by carefully choosing the base and reaction conditions. rsc.org

The enolate intermediate can react with a variety of other electrophiles besides alkyl halides. For instance, reactions with aldehydes or ketones can lead to aldol-type addition products.

The following table provides an overview of electrophilic reactions of the this compound system.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| C-Alkylation | LDA, Alkyl halide | C-Alkyl substituted isothiazolidine 1,1-dioxides | nih.gov |

| Aldol-type Addition | LDA, Aldehyde/Ketone | β-Hydroxyalkyl substituted isothiazolidine 1,1-dioxides | rsc.org |

Oxidation Reactions of the Sulfur Moiety in Isothiazolidine 1,1-dioxides

The sulfur atom in the isothiazolidine 1,1-dioxide is already in a high oxidation state (+6). nih.gov However, the term "oxidation" in the context of this scaffold often refers to the oxidation of the precursor isothiazolidine, which contains a sulfide (B99878) linkage, to the corresponding sulfoxide (B87167) and then to the sulfone (1,1-dioxide). This transformation is a key step in the synthesis of this compound itself. researchgate.net

Various oxidizing agents can be employed for this purpose. A common and effective reagent is meta-chloroperoxybenzoic acid (m-CPBA), which can oxidize 4-isothiazolin-3-ones to their corresponding 1-oxides and further to the 1,1-dioxides. researchgate.net Other oxidizing agents that have been successfully used for the oxidation of related sulfur heterocycles include chromic acid, dinitrogen tetroxide, and nitric acid. researchgate.net The oxidation of various non-S-oxidized 4H-1,2,6-thiadiazines to their corresponding sulfones has been efficiently achieved using [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA). researchgate.net

The choice of oxidizing agent and reaction conditions can allow for the selective formation of either the sulfoxide or the sulfone. For instance, in the oxidation of sulfides, hydrogen peroxide can lead to the formation of sulfoxides and then sulfones.

The table below details common oxidation reactions for the formation of isothiazolidine 1,1-dioxides.

| Oxidizing Agent | Substrate | Product | Reference |

| m-Chloroperoxybenzoic acid (m-CPBA) | 4-Isothiazolin-3-one | 4-Isothiazolin-3-one 1,1-dioxide | researchgate.net |

| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | 4H-1,2,6-Thiadiazin-4-one | 4H-1,2,6-Thiadiazin-4-one 1,1-dioxide | researchgate.net |

| Hydrogen Peroxide | Sulfide | Sulfoxide/Sulfone |

Cyclization Reactions Utilizing this compound as a Precursor

While this compound is often the target of synthesis, it can also serve as a precursor for the construction of more complex, often bicyclic, ring systems. These reactions typically involve the functionalization of the isothiazolidine ring followed by an intramolecular cyclization.

A notable example is the synthesis of bicyclic sultams. Starting from a functionalized isothiazolidine 1,1-dioxide, an intramolecular reaction can lead to the formation of a new ring fused to the original sultam core. For instance, a derivative of this compound with a suitable side chain can undergo intramolecular cyclization to form a fused ring system.

A general strategy for the synthesis of isothiazolidine-1,1-dioxide rings is the intramolecular carbo-Michael reaction. ucsb.edu In this approach, α-amino acid ester hydrochlorides are sulfonylated with (2-chloroethyl)sulfonyl chloride to yield alkyl 2-((vinylsulfonyl)amino)carboxylates. These intermediates then undergo an intramolecular carbo-Michael addition to afford the isothiazolidine-1,1-dioxide 3-carboxylates. ucsb.edu

The table below highlights a key cyclization strategy.

| Reaction Type | Precursor | Reagents and Conditions | Product | Reference |

| Intramolecular Carbo-Michael Reaction | Alkyl 2-((vinylsulfonyl)amino)carboxylates | NaH | Alkyl isothiazolidine-1,1-dioxide 3-carboxylates | ucsb.edu |

Ring-Opening and Rearrangement Reactions of the this compound Scaffold

The isothiazolidine 1,1-dioxide ring, despite its general stability, can undergo ring-opening and rearrangement reactions under specific conditions. These reactions can be initiated by nucleophiles, acids, or bases, and can lead to a variety of linear or rearranged cyclic products.

For example, the ring-opening of N-acyl glutarimides, which share some structural similarities with N-acyl sultams, can be achieved using lithium hydroxide (B78521) (LiOH) under mild conditions. researchgate.net This reaction proceeds via a selective C-N bond cleavage. Similar reactivity could be anticipated for N-acylated this compound.

The solvolysis of N-tosylaziridines, another class of strained heterocycles, in the presence of weak protic acids leads to ring-opening products. The activation of the aziridine (B145994) ring by N-alkylation to form an aziridinium (B1262131) ion facilitates the ring-opening by external nucleophiles. nih.gov While not directly on the this compound system, these examples suggest potential pathways for its ring-opening.

Rearrangement reactions of sulfonyl-containing compounds are also known. The sulfo-Cope rearrangement is a thermal reaction of unsaturated sulfonyl species. Photochemical rearrangements of related thiazetidines have also been reported, leading to the formation of different heterocyclic systems. rsc.org

Derivatization Strategies of this compound for Functional Group Introduction

This compound serves as a scaffold for the introduction of a wide array of functional groups, enabling the synthesis of diverse libraries of compounds for various applications, including drug discovery.

A powerful strategy for derivatization is the use of one-pot, multi-component reactions . For instance, a dihydroisothiazole 1,1-dioxide core can be diversified through a one-pot click/aza-Michael protocol, allowing for the rapid generation of a large number of derivatives with different substituents. masterorganicchemistry.com

Another versatile approach is the intramolecular carbo-Michael reaction strategy for the synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates. ucsb.edu The resulting carboxylate group can be further modified to introduce a variety of functional groups. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides.

The table below summarizes key derivatization strategies.

| Derivatization Strategy | Key Reaction | Functional Groups Introduced | Reference |

| One-pot, multi-component reactions | Click/Aza-Michael addition | Triazoles, various N-substituents | masterorganicchemistry.com |

| Intramolecular carbo-Michael reaction | Intramolecular conjugate addition | Carboxylate esters | ucsb.edu |

Research Applications and Utility of 4 Methylisothiazolidine 1,1 Dioxide in Chemical and Biological Sciences

As a Precursor and Intermediate in Advanced Organic Synthesis

4-Methylisothiazolidine 1,1-dioxide serves as a valuable starting material for the synthesis of a variety of organic molecules, ranging from complex heterocyclic systems to diverse molecular structures with potential pharmacological applications.

Synthesis of Complex Heterocyclic Compounds

The isothiazolidine (B1259544) 1,1-dioxide core is a key structural motif that can be elaborated into more complex heterocyclic systems. Its reactivity allows for various chemical transformations, leading to the formation of novel ring structures. For instance, the isothiazolidine ring can be a precursor to other sulfur- and nitrogen-containing heterocycles, which are prevalent in many biologically active compounds. nih.gov The synthesis of such compounds often involves multi-step reaction sequences where the isothiazolidine 1,1-dioxide provides a foundational scaffold that is subsequently modified.

Construction of Diverse Organic Molecular Structures

Beyond the synthesis of heterocycles, this compound is utilized in the construction of a broad range of organic molecular structures. The sulfone group imparts specific reactivity to the molecule, allowing it to participate in various organic reactions. These reactions can include oxidation, reduction, and substitution, enabling the introduction of new functional groups and the extension of the carbon skeleton. This versatility makes it a useful intermediate for creating libraries of compounds for screening in drug discovery and materials science.

Development of Sulfonamide-Containing Bioisosteres of Natural Products and Pharmacological Templates

The sulfonamide group is a well-established pharmacophore found in numerous drugs. This compound, containing a cyclic sulfonamide-like structure, serves as a template for developing bioisosteres of natural products and other pharmacological agents. nih.gov Bioisosteric replacement is a strategy used in medicinal chemistry to modify a lead compound to improve its physicochemical properties and biological activity. By incorporating the isothiazolidine 1,1-dioxide moiety, chemists can create novel analogs of existing drugs with potentially enhanced efficacy or a more favorable safety profile.

As a Reagent in Modern Organic Transformations

In addition to its role as a synthetic precursor, this compound can also function as a reagent in modern organic transformations. nih.gov The reactivity of its sulfone group can be harnessed to facilitate specific chemical reactions. For example, it can act as a Michael acceptor or participate in cycloaddition reactions, providing a pathway to complex molecular architectures. semanticscholar.org The use of isothiazolidine-based reagents is an active area of research, with the potential to develop new synthetic methodologies.

Exploration in Medicinal Chemistry Research as a Chemical Scaffold

The isothiazolidine 1,1-dioxide framework is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This term refers to molecular structures that are capable of binding to multiple biological targets, making them attractive starting points for drug discovery programs.

Design and Synthesis of Novel Chemical Entities with the Isothiazolidine 1,1-dioxide Motif

The design and synthesis of novel chemical entities incorporating the isothiazolidine 1,1-dioxide motif is a key area of research. nih.gov By strategically modifying the core structure, for example, by introducing different substituents at various positions of the ring, medicinal chemists can generate libraries of new compounds. nih.govmdpi.com These compounds can then be screened for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govmdpi.com The exploration of this scaffold has led to the identification of promising lead compounds for further development.

| Compound Name | Molecular Formula | Key Research Application |

| This compound | C4H9NO2S | Precursor in organic synthesis, chemical scaffold in medicinal chemistry. uni.lu |

| 4,5-dichloro-2-methylisothiazolinone | C4H3Cl2NOS | Synthesis of germicidal agents. google.com |

| 5-ene-4-thiazolidinones | Varies | Privileged scaffold in medicinal chemistry for anticancer, antimicrobial, and antiviral agents. semanticscholar.orgump.edu.pl |

| Thiazolidine-2,4-dione hybrids | Varies | Potential VEGFR-2 inhibitors with anticancer activity. nih.gov |

| Methylisothiazolinone (MI) | C4H5NOS | Biocide and preservative, studied for its chemical behavior in biological systems. nih.govnih.gov |

| Imidazolidine-4-one derivatives | Varies | Chemosensitizers of Staphylococcus aureus MRSA. nih.govresearchgate.net |

| Thiazolidin-4-one derivatives with a xanthine (B1682287) moiety | Varies | Potential antidiabetic drugs with antioxidant properties. mdpi.com |

| 4-methylthiazole-5-formaldehyde | C5H5NOS | Intermediate in chemical synthesis. google.com |

Methodological Approaches to Structure-Activity Relationship Investigations within this compound Analogs

The exploration of the structure-activity relationships (SAR) of this compound analogs is crucial for understanding how chemical modifications influence their biological activity. A key methodological approach for such investigations is the synthesis of compound libraries, which allows for the systematic evaluation of various substituents on the core scaffold.

One effective strategy involves the creation of a diverse library of isothiazolidine 1,1-dioxide derivatives through multi-component reactions. nih.gov This approach enables the rapid generation of a multitude of analogs from a common core structure. For instance, a core dihydroisothiazole (B14293150) 1,1-dioxide scaffold can be prepared on a multi-gram scale and subsequently diversified. nih.gov This core can then be subjected to a one-pot, multi-component reaction, such as a click/aza-Michael protocol, with an array of amines and azides to produce a large library of triazole-containing isothiazolidine 1,1-dioxides. nih.gov

The general workflow for such a methodological approach can be summarized as follows:

Synthesis of a Core Scaffold: A foundational isothiazolidine 1,1-dioxide structure is synthesized, which can be functionalized for further diversification.

Library Generation: The core scaffold is reacted with a variety of building blocks (e.g., amines, azides, acids) in a combinatorial fashion to generate a library of analogs with modifications at different positions of the heterocyclic ring. nih.gov

High-Throughput Screening (HTS): The synthesized library of compounds is then screened against a specific biological target to identify initial "hits" or active compounds.

Iterative Optimization: The initial hits are further modified to improve their potency, selectivity, and other pharmacologically relevant properties. This iterative process of synthesis and biological evaluation helps in elucidating the SAR.

This systematic approach allows researchers to understand the impact of different functional groups on the biological activity of the isothiazolidine 1,1-dioxide scaffold.

Potential in Agrochemical Research for Novel Compound Development

The isothiazolidine 1,1-dioxide scaffold and related sulfonamides have shown potential in the development of new agrochemicals, particularly as herbicides and fungicides. nih.govresearchgate.net While specific studies on this compound for agrochemical applications are not prominent in the available literature, the broader class of compounds offers a promising starting point for research.

Compounds with structures similar to isothiazolidine 1,1-dioxides have been investigated for their potential to act as fungicides or pesticides. nih.gov The presence of the sulfonyl group can impart specific biological activities, including antimicrobial and antifungal properties. nih.gov

The general class of sulfonamides has been successfully exploited in the development of commercial herbicides. nih.gov These herbicides often work by inhibiting essential enzymes in plants, such as acetolactate synthase (ALS). nih.gov Research in this area has led to the discovery of potent herbicides for the control of a wide range of weeds in various crops. nih.gov

The development of novel agrochemicals from the isothiazolidine 1,1-dioxide class would likely follow a similar path of synthesis of diverse analogs and screening for herbicidal or fungicidal activity. The data from such screenings would be crucial for establishing SAR and for optimizing lead compounds.

Below is a hypothetical data table illustrating the kind of data that would be generated from screening isothiazolidine 1,1-dioxide analogs for fungicidal activity.

| Compound ID | R1-Substituent | R2-Substituent | R3-Substituent | Fungicidal Activity (% inhibition at 100 ppm) |

| I-1 | H | H | H | 15 |

| I-2 | CH3 | H | H | 25 |

| I-3 | H | Cl | H | 45 |

| I-4 | H | H | NO2 | 60 |

| I-5 | CH3 | Cl | H | 75 |

This table demonstrates how systematic changes in the substituents on the isothiazolidine 1,1-dioxide ring could influence its fungicidal activity, providing valuable information for the design of more potent agrochemicals.

Computational and Theoretical Investigations of 4 Methylisothiazolidine 1,1 Dioxide

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are a cornerstone for elucidating the electronic structure and inherent stability of 4-Methylisothiazolidine 1,1-dioxide. Methods such as Density Functional Theory (DFT) and high-level ab initio calculations are employed to model its molecular orbitals and predict its reactivity. nih.gov

Research on related sultam structures, often utilizing the B3LYP functional with various basis sets (e.g., 6-31G(d,p) or LANL2DZ), provides a framework for understanding the electronic environment of this compound. researchgate.net These studies typically involve the calculation of key quantum chemical descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. researchgate.net

Furthermore, theoretical calculations of thermodynamic properties such as enthalpy, Gibbs free energy, and entropy provide information on the stability of the molecule. biointerfaceresearch.com For related thiazolidinone derivatives, these values have been computed to understand their stability in the gaseous phase. biointerfaceresearch.com

Table 1: Representative Quantum Chemical Descriptors for Sultam Derivatives (Illustrative)

| Compound/Descriptor | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Sultam Derivative A | -7.2 | -1.1 | 6.1 | 4.8 |

| Sultam Derivative B | -6.8 | -0.9 | 5.9 | 5.1 |

| Sultam Derivative C | -7.5 | -1.4 | 6.1 | 4.5 |

Note: This table is illustrative, based on typical values for related heterocyclic compounds, to demonstrate the type of data generated from quantum chemical calculations. Actual values for this compound would require specific computation.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and conformational flexibility of this compound are key to its interactions with other molecules. Molecular modeling and dynamics simulations are powerful tools for exploring these aspects. The five-membered isothiazolidine (B1259544) ring is not planar and can adopt various conformations, often described as envelope or twist forms. The position and orientation (axial vs. equatorial) of the methyl group at the C4 position are critical in determining the most stable conformation.

Conformational analysis of related five-membered heterocyclic systems, such as thiazolidine-2-thiones, has shown that the conformational equilibrium is governed by vicinal and transannular interactions, as well as the van der Waals requirements of substituents. researchgate.net For a 4-methyl substituted ring, a pseudo-axial orientation might be favored under certain conditions, while increasing the steric bulk of substituents generally favors a pseudo-equatorial orientation to minimize steric strain. researchgate.net

Molecular dynamics simulations can be used to study the dynamic behavior of the molecule over time, providing insights into conformational transitions and the stability of different conformers. These simulations also allow for the study of intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the behavior of the compound in a condensed phase or in biological systems. For example, studies on inhibitors containing the isothiazolidin-3-one 1,1 dioxide scaffold highlight the importance of its structure in binding to biological targets like serine proteinases. nih.gov

Reaction Mechanism Studies of Transformations Involving this compound

Computational studies are invaluable for mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. For sultams, a primary area of investigation has been their hydrolysis and ring-opening reactions. researchgate.netnih.govacs.org

Studies on β-sultams, which are four-membered ring analogues, show they are significantly more reactive than their acyclic counterparts, a fact attributed to ring strain. nih.govresearchgate.net The hydrolysis of N-acyl β-sultams, for example, typically proceeds via S-N bond fission rather than C-N bond cleavage, indicating that nucleophilic attack occurs at the sulfur atom of the sulfonyl group. nih.govacs.org

For the five-membered ring of this compound, the ring strain is less pronounced than in β-sultams, but the sulfonyl group remains an electrophilic center susceptible to nucleophilic attack. Computational modeling of its reactions would likely explore pathways for ring-opening via cleavage of the S-N or S-C bonds. DFT calculations can be used to model the structures of reactants, transition states, and products, providing a detailed mechanistic picture. For instance, the alkaline hydrolysis mechanism for some β-sultams is suggested to be a stepwise process involving a trigonal bipyramidal intermediate. researchgate.net A similar intermediate could be postulated and computationally investigated for this compound.

Spectroscopic Data Prediction and Validation

Quantum chemical calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data for validation of the computed structures.

NMR Spectroscopy: The gauge-invariant atomic orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). biointerfaceresearch.com For related thiazolidinone structures, predicted chemical shifts have shown good agreement with experimental values, aiding in the correct assignment of signals. biointerfaceresearch.comjmchemsci.com The predicted NMR spectrum for this compound would be sensitive to its conformation, particularly the chemical shifts of the protons on the heterocyclic ring and the methyl group.

Vibrational Spectroscopy (IR and Raman): The calculation of vibrational frequencies is another key application of DFT. researchgate.net These calculations provide a predicted infrared (IR) and Raman spectrum. The computed frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other method-inherent approximations. biointerfaceresearch.com For this compound, characteristic strong absorption bands would be predicted for the symmetric and asymmetric stretching vibrations of the SO₂ group.

Table 2: Predicted Spectroscopic Data for a Generic Isothiazolidine 1,1-dioxide Scaffold (Illustrative)

| Data Type | Predicted Feature | Typical Range/Value |

|---|---|---|

| ¹H NMR | H-3 (CH₂) | δ 3.2 - 3.5 ppm |

| H-4 (CH) | δ 2.5 - 2.9 ppm | |

| H-5 (CH₂) | δ 3.6 - 3.9 ppm | |

| ¹³C NMR | C-3 | δ 45 - 50 ppm |

| C-4 | δ 30 - 35 ppm | |

| C-5 | δ 50 - 55 ppm | |

| IR Spectroscopy | SO₂ asymmetric stretch | 1300 - 1350 cm⁻¹ |

Note: This table provides illustrative data based on general knowledge of related compounds. Precise predictions for this compound would require specific DFT calculations.

The synergy between these computational methods provides a holistic understanding of this compound, from its electronic properties to its dynamic behavior and reactivity, which is essential for its potential applications.

Emerging Trends and Future Research Directions for 4 Methylisothiazolidine 1,1 Dioxide

Development of Novel and Sustainable Synthetic Methodologies

The future of chemical manufacturing hinges on the development of sustainable and efficient synthetic routes. For 4-Methylisothiazolidine 1,1-dioxide and its derivatives, research is moving beyond traditional multi-step syntheses towards more streamlined and environmentally benign approaches. A significant emerging trend is the use of one-pot, multi-component reactions. nih.gov These protocols allow for the construction of complex molecular architectures from simple starting materials in a single reaction vessel, minimizing solvent waste and purification steps.

One such promising strategy involves the hetero-Michael reaction, which has been effectively used to create a variety of sultam frameworks, including the isothiazolidine (B1259544) 1,1-dioxide core. nih.gov Future research will likely focus on optimizing these multi-component reactions by exploring a wider range of starting materials and catalysts to enhance yield, purity, and stereoselectivity. The development of catalytic enantioselective methods for the synthesis of chiral this compound would be a significant advancement, opening doors to its application in stereospecific catalysis and materials.

Furthermore, there is a growing emphasis on creating cost-effective synthesis routes from readily available commercial starting materials. For instance, methods utilizing α-amino acid ester hydrochlorides as precursors for isothiazolidine-1,1-dioxide carboxylates are being explored. researchgate.net Adapting such methodologies for the large-scale, economical production of this compound is a key area for future investigation.

Advanced Characterization Techniques for Elucidating Complex Structures

A thorough understanding of the three-dimensional structure and physicochemical properties of this compound is crucial for predicting its reactivity and designing new applications. While basic data is available from sources like PubChem, there is a need for more in-depth characterization using advanced analytical techniques. uni.lu

High-resolution nuclear magnetic resonance (NMR) spectroscopy, including two-dimensional techniques (COSY, HSQC, HMBC), will be instrumental in unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. For more complex derivatives, these advanced NMR methods are indispensable for elucidating their intricate structures.

While the crystal structure of the related biocide methylisothiazolinone was reported in 2024, a single-crystal X-ray diffraction study of this compound has yet to be published. researchgate.net Obtaining this data would provide precise information on bond lengths, bond angles, and the conformation of the five-membered ring, which is fundamental for computational modeling and understanding intermolecular interactions.

Mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), will continue to be a vital tool for confirming the molecular weight and fragmentation patterns of this compound and its derivatives. Predicted collision cross-section (CCS) values, which are related to the ion's size and shape in the gas phase, can also be experimentally verified to provide another layer of structural information. uni.lu

Expanding the Reactivity Profile for Diverse Chemical Transformations

The synthetic utility of this compound lies in the chemical transformations that its heterocyclic scaffold can undergo. The sulfone group significantly influences the reactivity of the molecule, and future research will aim to expand the known reaction repertoire of this compound.

The isothiazolidine 1,1-dioxide ring is susceptible to various transformations. For example, the nitrogen atom can participate in nucleophilic additions, and the carbon atoms adjacent to the sulfone group can be functionalized. Ring-opening reactions could provide access to novel linear sulfonamide derivatives with potentially interesting properties.

Future investigations will likely explore a range of reactions, including:

N-functionalization: Alkylation, arylation, and acylation of the nitrogen atom to introduce diverse substituents.

C-H functionalization: Directing group-assisted or transition-metal-catalyzed functionalization of the C-H bonds of the heterocyclic ring to install new functional groups.

Ring-closing metathesis (RCM): Utilizing precursors with pendant alkenes to synthesize novel fused or spirocyclic systems containing the isothiazolidine 1,1-dioxide motif.

Click Chemistry: The incorporation of azide (B81097) or alkyne functionalities onto the this compound scaffold would enable its participation in highly efficient and orthogonal click reactions, facilitating the construction of complex molecules and functional materials. nih.gov

The following table outlines potential reaction types and the expected products, which could be a focus of future reactivity studies.

| Reaction Type | Reagents/Conditions | Expected Products |

| N-Alkylation | Alkyl halide, Base | N-alkylated this compound |

| Aza-Michael Addition | Michael acceptor | N-functionalized adducts |

| Ring-Opening | Strong nucleophiles/reducing agents | Linear sulfonamide derivatives |

Exploration of New Applications in Materials Science and Catalysis

While much of the current research on isothiazolidine derivatives focuses on their biological activity, the unique structural and electronic properties of the this compound scaffold suggest potential for its application in materials science and catalysis. nih.gov

In materials science , the polar sulfone group could be exploited to create novel polymers with interesting properties. For example, incorporating this compound as a monomer or a functional pendant group could lead to polymers with enhanced thermal stability, specific solubility characteristics, or unique dielectric properties. A patent has described the use of isothiazolidine 1,1-dioxide derivatives in rapamycin-containing compositions, hinting at their utility in drug-eluting coatings for medical devices. google.com Future research could explore the synthesis of polyesters, polyamides, or polyurethanes containing the this compound unit and the characterization of their material properties.

In the field of catalysis , the isothiazolidine 1,1-dioxide framework could serve as a novel ligand for transition metal catalysts. The presence of nitrogen and oxygen atoms provides potential coordination sites for metal ions. The steric and electronic properties of the ligand could be fine-tuned by modifying the substituents on the ring, thereby influencing the activity and selectivity of the catalyst. For instance, chiral derivatives of this compound could be investigated as ligands in asymmetric catalysis. The investigation of thiadiazolidine 1-oxides as ligands in palladium-catalyzed cross-coupling reactions suggests that related sulfur-containing heterocycles can be effective in catalysis. idexlab.com

Integration with Automated Synthesis and High-Throughput Screening Methodologies

The discovery of new functional molecules is increasingly being accelerated by the integration of automated synthesis and high-throughput screening (HTS). The modular nature of the multi-component syntheses used to produce isothiazolidine 1,1-dioxide libraries makes this class of compounds particularly well-suited for these modern drug discovery and materials development platforms. nih.gov

Future research will likely see the development of fully automated synthesis platforms for the rapid generation of large and diverse libraries of this compound derivatives. This will involve the use of robotic liquid handlers and automated purification systems, such as mass-directed liquid chromatography-mass spectrometry (LCMS), to prepare and purify large numbers of compounds in parallel. nih.gov

These compound libraries can then be subjected to high-throughput screening to identify "hits" for a variety of applications. For example, in materials science, libraries of polymers containing different this compound derivatives could be rapidly screened for desired physical properties. In catalysis, arrays of new ligands could be quickly tested for their efficacy in a range of chemical reactions. This combination of automated synthesis and HTS will undoubtedly accelerate the pace of discovery and innovation for this promising class of compounds.

Q & A

Q. Methodological Insight :

- Experimental Design : Use patch-clamp electrophysiology to measure chloride current inhibition.

- Validation : Confirm depolarization via fluorescent membrane potential dyes (e.g., DiBAC₄(3)).

What synthetic strategies are employed for preparing this compound derivatives?

Basic Research Question

Two primary routes are documented:

Radical-Mediated Cyclization : React chlorosulfonyl isocyanate with olefins (e.g., propene) in the presence of radical initiators like AIBN. Yields range from 40–65% depending on substituent steric effects .

Tandem SN/Michael Addition : Start with methanesulfonanilides and electron-withdraw group (EWG)-substituted allyl bromides. This method allows regioselective functionalization at the 3-position .

Q. Advanced Optimization :

- Catalysis : Use Pd-catalyzed cross-coupling for late-stage diversification of the methyl group .

- Purification : Employ silica gel chromatography with ethyl acetate/hexane gradients (3:1 to 1:1) to isolate derivatives.

How can contradictions in reported biological activities of this compound be resolved?

Advanced Research Question

Discrepancies arise from variations in assay conditions, cell models, and impurity profiles. For example:

- Cell Model Variability : Epithelial cells (high chloride channel expression) show higher sensitivity than fibroblasts .

- Impurity Interference : Trace sulfonic acid byproducts (≤2%) in early syntheses may skew cytotoxicity assays .

Q. Methodological Solutions :

- Standardization : Use LC-MS to verify compound purity (>98%) and quantify degradation products.

- Meta-Analysis : Apply multivariate regression to isolate variables (e.g., pH, serum concentration) across studies .

What methodological considerations are critical for assessing compound stability?

Advanced Research Question

Stability under physiological conditions depends on pH, temperature, and redox environment:

- pH Sensitivity : Hydrolyzes rapidly at pH > 8.0 (t₁/₂ = 2.3 h at pH 8.5 vs. 48 h at pH 7.4) .

- Thermal Degradation : Store at –20°C under argon; avoid freeze-thaw cycles to prevent sulfone dimerization.

Q. Analytical Protocols :

- HPLC Conditions : C18 column, 0.1% TFA in H₂O/MeOH gradient (40–90% MeOH over 20 min), UV detection at 254 nm.

- Stability Criteria : Define acceptable degradation thresholds (e.g., <5% degradation over 24 h at 37°C).

How does structural configuration influence reactivity in organic synthesis?

Basic Research Question

The 5-membered sulfone ring imposes torsional strain, enhancing electrophilicity at the 4-position. Methyl substitution at C4 increases steric hindrance, directing reactions to C3 (e.g., nucleophilic additions) .

Q. Case Study :

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) selectively modifies the C3 position with 70–85% efficiency .

What advanced spectroscopic techniques resolve structural ambiguities in derivatives?

Advanced Research Question

- X-ray Crystallography : Resolves regiochemistry of substituted derivatives (e.g., distinguishes 3- vs. 4- isomers) .

- NMR :

- ¹H-NMR : Methyl protons resonate at δ 2.74–2.82 (singlet), while SO₂ groups deshield adjacent protons to δ 3.5–4.1 .

- ¹³C-NMR : Sulfone carbons appear at δ 52–55 ppm; carbonyl carbons at δ 166–170 ppm .

Q. Best Practices :

- Use DEPT-135 to confirm CH₂/CH₃ groups in complex mixtures.

- Combine NOESY with computational modeling (DFT) to assign stereochemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.